molecular formula C8H13ClO2S B13566852 3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride

3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B13566852
M. Wt: 208.71 g/mol
InChI Key: TZNZPVNBZSLEFD-UHFFFAOYSA-N
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Description

3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a chemical compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The sulfonyl chloride functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylbicyclo[111]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[111]pentane core One common method is the radical addition of sulfonyl chlorides to [11The reaction conditions often require the use of radical initiators and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinates .

Mechanism of Action

The mechanism of action of 3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropylbicyclo[1.1.1]pentane-1-sulfonyl chloride
  • 3-Isopropylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Uniqueness

3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

3-propylbicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c1-2-3-7-4-8(5-7,6-7)12(9,10)11/h2-6H2,1H3

InChI Key

TZNZPVNBZSLEFD-UHFFFAOYSA-N

Canonical SMILES

CCCC12CC(C1)(C2)S(=O)(=O)Cl

Origin of Product

United States

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